SARS-CoV-2 nsp13-IN-3

Descripción

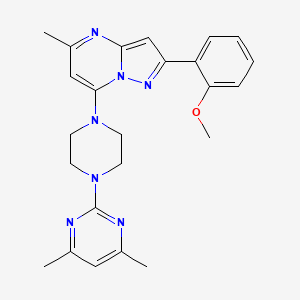

The exact mass of the compound 7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is 429.22770851 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-16-13-17(2)27-24(26-16)30-11-9-29(10-12-30)23-14-18(3)25-22-15-20(28-31(22)23)19-7-5-6-8-21(19)32-4/h5-8,13-15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEQONYINWVWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C5=CC=CC=C5OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Sabotage: A Technical Guide to the Mechanism of Action of SARS-CoV-2 nsp13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication and a prime target for antiviral drug development. As a helicase, nsp13 utilizes the energy from ATP hydrolysis to unwind double-stranded RNA, a critical step in the viral life cycle. This technical guide provides an in-depth analysis of the mechanisms of action of various inhibitors targeting this essential viral machinery. We will explore the different classes of inhibitors, their binding sites, and the experimental methodologies used to characterize their activity. This document aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics against COVID-19.

Introduction: The Central Role of nsp13 in Viral Replication

The SARS-CoV-2 nsp13, a member of the helicase superfamily 1B (SF1B), is a multi-domain protein with both helicase and nucleotide triphosphatase (NTPase) activities.[1] Its primary function is to unwind the viral RNA genome, a process indispensable for replication and transcription.[2] The high degree of conservation of nsp13 among coronaviruses makes it an attractive target for the development of broad-spectrum antiviral agents.[3] Inhibiting the function of nsp13 presents a promising strategy to disrupt the viral life cycle and combat COVID-19.

Mechanism of Action of SARS-CoV-2 nsp13

The enzymatic activity of nsp13 involves coupling the hydrolysis of ATP to the unwinding of nucleic acid duplexes. The protein translocates along one strand of the RNA in a 5' to 3' direction, separating the complementary strand. This process is fueled by the energy released from ATP hydrolysis at the nucleotide-binding site located between the RecA1 and RecA2 domains.

Classes of nsp13 Inhibitors and Their Mechanisms of Action

Inhibitors of nsp13 can be broadly categorized based on their mechanism of action and binding site.

ATP-Binding Site Inhibitors

A significant number of potential nsp13 inhibitors have been identified through virtual screening targeting the highly conserved ATP-binding pocket.[4][5] These molecules act by competitively inhibiting the binding of ATP, thereby preventing the energy transduction required for helicase activity.

Allosteric Inhibitors

Allosteric inhibitors bind to sites on the enzyme distinct from the active site, inducing conformational changes that modulate the enzyme's activity. The natural flavonoid myricetin is a prime example, with structural studies revealing its binding to a conserved allosteric site on nsp13.[6][7]

Noncompetitive Inhibitors

Noncompetitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. Several flavonoids, including myricetin and scutellarein, have been reported to act as noncompetitive inhibitors with respect to ATP.[1][6] This suggests they do not directly compete with ATP for binding but rather inhibit the enzyme's function through other means. An adamantane derivative, bananin, has also been identified as a noncompetitive inhibitor of the ATPase activity of the closely related SARS-CoV helicase.[6]

Dual-Activity and Single-Activity Inhibitors

Some compounds exhibit inhibitory effects on both the ATPase and helicase activities of nsp13, while others are more selective for one function. For instance, licoflavone C has been shown to inhibit both the unwinding and ATPase activities of nsp13.[1] In contrast, myricetin and scutellarein were found to primarily inhibit the ATPase activity of SARS-CoV nsp13 without significantly affecting its unwinding function in certain assays.[5]

Quantitative Data on nsp13 Inhibitors

The efficacy of nsp13 inhibitors is quantified by various parameters, most commonly the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several nsp13 inhibitors.

| Inhibitor Class | Compound | Target Activity | IC50 Value | Reference |

| Flavonoids | Myricetin | Unwinding | Nanomolar range | [1] |

| Quercetin | Unwinding | Nanomolar range | [1] | |

| Kaempferol | Unwinding | Nanomolar range | [1] | |

| Flavanone | Unwinding | Nanomolar range | [1] | |

| Licoflavone C | Unwinding | 1.2 µM | [1] | |

| Licoflavone C | ATPase | 24 µM | [1] | |

| Repurposed Drugs | Cepharanthine | ATPase | 0.4 mM | [1][4][8] |

| Lumacaftor | ATPase | 0.3 mM | [4][8] | |

| Other Small Molecules | SSYA10-001 | Unwinding | 46 nM | [1] |

| FPA-124 | Helicase | <30 µM | [3] | |

| Suramin-related compounds | Helicase | <30 µM | [3] |

Note: Assay conditions can significantly influence IC50 values. Direct comparison should be made with caution.

Experimental Protocols for a ssessing nsp13 Inhibition

A variety of biochemical and biophysical assays are employed to identify and characterize nsp13 inhibitors.

FRET-Based Helicase Assay

This high-throughput compatible assay measures the unwinding of a fluorescently labeled nucleic acid substrate.

-

Principle: A double-stranded nucleic acid substrate is designed with a fluorophore on one strand and a quencher on the complementary strand. In the duplex form, the proximity of the quencher dampens the fluorophore's signal. Upon unwinding by nsp13, the strands separate, leading to an increase in fluorescence.[3][9]

-

Methodology:

-

Substrate Preparation: A short DNA or RNA duplex with a 5' overhang is created by annealing a fluorophore-labeled oligonucleotide to a quencher-labeled complementary strand.[3][9]

-

Reaction Mixture: The reaction typically contains the purified nsp13 enzyme, the FRET substrate, ATP, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 25 mM KCl, 5 mM MgCl2, 1 mM TCEP, 0.01% Triton X-100, and 0.1 mg/mL BSA).[10]

-

Inhibitor Screening: Test compounds are pre-incubated with the nsp13 enzyme before initiating the reaction by adding ATP and the substrate.

-

Data Acquisition: The fluorescence signal is monitored over time using a plate reader. The initial reaction velocity is calculated to determine the extent of inhibition.[3]

-

Gel-Based Helicase Assay

This method provides a direct visualization of the unwound product.

-

Principle: A radiolabeled or fluorescently labeled double-stranded nucleic acid substrate is incubated with nsp13. The unwound single-stranded product is then separated from the double-stranded substrate by native polyacrylamide gel electrophoresis (PAGE) and visualized.[3]

-

Methodology:

-

Substrate Preparation: A nucleic acid duplex with a 5' overhang is prepared, with one strand labeled (e.g., with Cy3 or 32P).[3]

-

Reaction: The labeled substrate is incubated with nsp13, ATP, and the test compound in a suitable reaction buffer. A "trap" oligonucleotide (unlabeled and complementary to the unlabeled strand) is often included to prevent re-annealing of the unwound strands.[3]

-

Quenching: The reaction is stopped at specific time points by adding a quench buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Analysis: The reaction products are resolved on a native PAGE gel, and the amount of unwound substrate is quantified by densitometry.

-

Colorimetric ATPase Assay

This assay measures the ATPase activity of nsp13 by detecting the release of inorganic phosphate (Pi).

-

Principle: The amount of Pi produced from ATP hydrolysis by nsp13 is quantified using a malachite green-based colorimetric method. The formation of a complex between molybdate, malachite green, and free orthophosphate results in a colored product that can be measured spectrophotometrically.[1][5][8]

-

Methodology:

-

Reaction Setup: Purified nsp13 is incubated with ATP and the test compound in a reaction buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[8] The reaction can be performed in the presence or absence of a nucleic acid effector.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C for 20 minutes).[8]

-

Detection: The reaction is stopped, and the colorimetric reagent (e.g., malachite green/molybdate solution) is added.

-

Measurement: The absorbance is read at a specific wavelength (e.g., ~620-650 nm), and the amount of Pi released is determined from a standard curve.

-

Conclusion and Future Directions

The SARS-CoV-2 nsp13 helicase remains a highly viable target for the development of novel antiviral therapies. A diverse range of inhibitors with distinct mechanisms of action have been identified, providing a solid foundation for further drug development efforts. Future research should focus on optimizing the potency and pharmacokinetic properties of existing lead compounds. The elucidation of more co-crystal structures of nsp13 with potent inhibitors will be invaluable for structure-based drug design and the development of next-generation antivirals with improved efficacy and broad-spectrum activity against emerging coronaviruses.

References

- 1. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

In Silico Screening for SARS-CoV-2 nsp13 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication and a highly conserved target for antiviral drug development. Its helicase and nucleoside triphosphatase (NTPase) activities are essential for unwinding the viral RNA genome, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the in silico screening methodologies employed to identify and characterize potential nsp13 inhibitors. It details the experimental protocols for computational and in vitro validation assays, summarizes key quantitative findings from various studies, and visually represents the intricate signaling pathways and screening workflows.

Introduction: The Role of nsp13 in the SARS-CoV-2 Life Cycle

Upon infection of a host cell, SARS-CoV-2 releases its genomic RNA, which is then translated to produce polyproteins that are cleaved into individual non-structural proteins (nsps). These nsps assemble into the replication-transcription complex (RTC), which is responsible for replicating the viral genome.[1][2][3][4] Nsp13, a helicase, is a core component of this complex.[4] It utilizes the energy from ATP hydrolysis to unwind the double-stranded RNA intermediates that form during replication.[5][6] The high degree of sequence conservation of nsp13 among coronaviruses makes it a promising target for the development of broad-spectrum antiviral drugs.[4][7]

Beyond its role in replication, nsp13 has been shown to modulate the host's innate immune response. It can suppress the production of type I interferons (IFNs), key antiviral cytokines, by inhibiting the phosphorylation and activation of transcription factors like IRF3 and STAT1.[8][9] This immune evasion mechanism further underscores the importance of targeting nsp13 for therapeutic purposes.

In Silico Screening Workflow for nsp13 Inhibitors

The identification of novel nsp13 inhibitors often begins with in silico screening, a computational approach to rapidly screen large libraries of small molecules for their potential to bind to a biological target. A typical workflow is as follows:

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Target Preparation: The three-dimensional structure of SARS-CoV-2 nsp13 is obtained from the Protein Data Bank (PDB) or generated via homology modeling if an experimental structure is unavailable.[1][2][3] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: A library of small molecules, such as FDA-approved drugs or natural products, is prepared by generating 3D conformers and assigning appropriate charges.[1][5]

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations.[1][5] A grid box is defined around the ATP-binding site of nsp13 to guide the docking process.[5] The docking algorithm then explores various conformations and orientations of each ligand within the binding site, and a scoring function is used to estimate the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

-

System Setup: The top-ranked protein-ligand complexes from molecular docking are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Simulation: The system is subjected to energy minimization, followed by a series of heating and equilibration steps. A production run of several nanoseconds is then performed to generate a trajectory of the complex's dynamic behavior.[5]

-

Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the protein and ligand, and to calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).[5]

In Vitro Helicase Assay (FRET-based)

This assay directly measures the unwinding activity of nsp13.

-

Substrate Preparation: A double-stranded nucleic acid substrate is prepared with a fluorophore and a quencher on opposite strands. In its double-stranded form, the quencher suppresses the fluorescence of the fluorophore.

-

Enzyme Reaction: Purified recombinant SARS-CoV-2 nsp13 is incubated with the substrate in a reaction buffer containing ATP. As nsp13 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[7]

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The initial reaction velocity is calculated to determine the helicase activity. Potential inhibitors are added to the reaction mixture to assess their effect on this activity.[7]

In Vitro ATPase Activity Assay

This assay measures the ATP hydrolysis activity of nsp13, which is coupled to its helicase function.

-

Enzyme Reaction: Purified nsp13 is incubated with ATP in a reaction buffer. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).[1]

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.[1]

-

Inhibitor Screening: The assay is performed in the presence of varying concentrations of test compounds to determine their inhibitory effect on the ATPase activity of nsp13.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the identified SARS-CoV-2 nsp13 inhibitors from the literature.

Table 1: In Vitro Inhibition of nsp13 ATPase Activity

| Compound | IC50 (µM) | Assay Type | Reference |

| Lumacaftor | 300 | Malachite Green | [1] |

| Cepharanthine | 400 | Malachite Green | [1] |

| Compound A | 6 ± 0.5 | Bioluminescence | [10] |

| Compound B | 50 ± 6 | Bioluminescence | [10] |

| N-oxide compound | 14 | ATPase Assay | [11] |

Table 2: In Vitro Inhibition of nsp13 Helicase (Unwinding) Activity

| Compound | IC50 (µM) | Assay Type | Reference |

| PF-03715455 | 3.02 | FRET-based | [12] |

| PF-00610355 | 22.4 | FRET-based | [12] |

| Bananin | < 10 (EC50) | Cell-based | [13] |

Table 3: Binding Affinity of nsp13 Inhibitors

| Compound | Binding Affinity (Method) | Value | Reference |

| Simeprevir | Docking Score (kcal/mol) | -10.5 | [2][3] |

| Paritaprevir | Docking Score (kcal/mol) | -10.2 | [2][3] |

| Grazoprevir | Docking Score (kcal/mol) | -9.8 | [2][3] |

| SSYA10-001 | Absolute Binding Free Energy (kcal/mol) | -10.5 ± 0.4 | [13] |

| Chromone-4c | Absolute Binding Free Energy (kcal/mol) | -9.8 ± 0.3 | [13] |

| Bananin | Absolute Binding Free Energy (kcal/mol) | -8.9 ± 0.5 | [13] |

Nsp13 Signaling Pathway Interference

SARS-CoV-2 nsp13 plays a significant role in suppressing the host's innate immune response, particularly the interferon (IFN) signaling pathway. The following diagram illustrates how nsp13 interferes with this critical antiviral defense mechanism.

Conclusion

In silico screening has proven to be a powerful tool in the rapid identification of potential inhibitors for critical viral targets like SARS-CoV-2 nsp13. By combining computational methods such as molecular docking and molecular dynamics simulations with in vitro validation assays, researchers can efficiently screen vast chemical libraries and prioritize promising candidates for further development. The methodologies and data presented in this guide offer a comprehensive resource for scientists engaged in the discovery and development of novel antiviral therapeutics against SARS-CoV-2 and other emerging coronaviruses. The continued application of these techniques will be instrumental in building a robust pipeline of antiviral drugs to combat future pandemics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In silico structure modelling of SARS-CoV-2 Nsp13 helicase and Nsp14 and repurposing of FDA approved antiviral drugs as dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Potential phytochemical inhibitors of SARS-CoV-2 helicase Nsp13: a molecular docking and dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 viral proteins NSP1 and NSP13 inhibit interferon activation through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 NSP13 helicase suppresses interferon signaling by perturbing JAK1 phosphorylation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting SARS-CoV-2 nsp13 Helicase and Assessment of Druggability Pockets: Identification of Two Potent Inhibitors by a Multi-Site In Silico Drug Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Nsp13 in the SARS-CoV-2 Replication-Transcription Complex: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the non-structural protein 13 (nsp13), a crucial helicase enzyme in the SARS-CoV-2 replication-transcription complex (RTC). Nsp13 is indispensable for viral replication, making it a prime target for novel antiviral therapeutics. This document, intended for researchers, scientists, and drug development professionals, details the enzymatic functions, protein interactions, and regulatory mechanisms of nsp13, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.

Executive Summary

Non-structural protein 13 (nsp13) is a highly conserved helicase within the coronavirus family and a key component of the viral replication machinery.[1] It possesses multiple enzymatic functions, primarily RNA helicase and nucleotide triphosphatase (NTPase) activities, which are essential for unwinding the viral RNA genome and facilitating its replication and transcription.[2][3] Nsp13 functions in concert with other non-structural proteins, most notably the RNA-dependent RNA polymerase (RdRp), nsp12, to form a processive replication-transcription complex.[4][5] Furthermore, nsp13 plays a role in viral immune evasion by antagonizing the host's innate immune response.[6] This guide synthesizes current knowledge on nsp13, presenting its biochemical properties, its integral role in the RTC, and methodologies for its study, to aid in the development of targeted antiviral strategies.

Structure and Enzymatic Activities of Nsp13

Nsp13 is a 601-amino-acid protein belonging to the Superfamily 1B (SF1B) of helicases.[2] Its structure is comprised of five distinct domains: an N-terminal Zinc-binding domain (ZBD), a stalk domain, and three domains that form the helicase core (1B, 1A, and 2A).[2][7] These domains work in concert to bind and hydrolyze NTPs, providing the energy required to unwind double-stranded RNA (dsRNA) or DNA (dsDNA) with a 5' to 3' polarity.[2][8]

Helicase Activity

The primary function of nsp13 is to unwind structured RNA intermediates that form during viral replication and transcription.[4][8] This activity is ATP-dependent and essential for providing the single-stranded RNA template required by the nsp12 polymerase.[8]

NTPase Activity

Nsp13 exhibits broad NTPase activity, hydrolyzing various nucleoside triphosphates to fuel its helicase function.[9] The ATPase activity of nsp13 is significantly stimulated by the presence of single-stranded nucleic acids.[10]

Quantitative Data on Nsp13 Enzymatic Activity

The following tables summarize key quantitative parameters of SARS-CoV-2 nsp13 enzymatic activity and the inhibitory effects of various compounds.

Table 1: Kinetic Parameters of SARS-CoV-2 Nsp13

| Parameter | Substrate | Value | Conditions |

| ATPase Activity | |||

| Kcat | ATP | 0.35 ± 0.01 min⁻¹ | In the absence of nucleic acid |

| Km | ATP | 79.5 ± 8.7 µM | In the absence of nucleic acid |

| Kcat/Km | ATP | 0.0044 min⁻¹µM⁻¹ | In the absence of nucleic acid |

| Helicase (Unwinding) Activity | |||

| Km | dsDNA | 1.22 ± 0.29 µM | |

| Km | ATP | 0.47 ± 0.06 mM | |

| kcat | 54.25 ± 5.3 min⁻¹ | ||

| Unwinding Rate | dsDNA/dsRNA | ~50-200 bp/s | |

| Processivity | dsRNA | Can unwind ≥ 35 bp |

Data compiled from multiple sources, including[8][11][12]. Conditions may vary between studies.

Table 2: IC₅₀ Values of Nsp13 Inhibitors

| Inhibitor | Target Activity | IC₅₀ |

| Lumacaftor | ATPase | 0.3 mM |

| Cepharanthine | ATPase | 0.4 mM[12][13] |

| SSYA10–001 | Unwinding | 46 nM[12] |

| Myricetin | Unwinding | Nanomolar range[12] |

| Quercetin | Unwinding | Nanomolar range[12] |

| Kaempferol | Unwinding | Nanomolar range[12] |

| Flavanone | Unwinding | Nanomolar range[12] |

| Licoflavone C | Unwinding & ATPase | Micromolar range[12] |

| AuCl | ATPase & Unwinding | 0.20 ± 0.01 µM & 0.20 ± 0.03 µM[14] |

Role of Nsp13 in the Replication-Transcription Complex (RTC)

Cryo-electron microscopy studies have revealed that two molecules of nsp13 can associate with the core RTC, which is composed of nsp12 (RdRp), nsp7, and two copies of nsp8.[4] One nsp13 molecule (nsp13.1) interacts with the nsp8 N-terminal extension and the nsp12 thumb domain, positioning its helicase domains to engage with the downstream RNA template.[4][15] This interaction is crucial for processive RNA synthesis and may also play a role in backtracking of the polymerase for proofreading.[4][16] The second nsp13 molecule (nsp13.2) interacts with the other nsp8 and the first nsp13, potentially stabilizing the complex.[4]

Figure 1: Logical relationship of nsp13 within the SARS-CoV-2 RTC.

Nsp13 and Host Immune Evasion

Beyond its role in replication, nsp13 actively suppresses the host's innate immune response. It targets key signaling molecules in the interferon (IFN) production pathway. Nsp13 has been shown to interact with and inhibit TANK-binding kinase 1 (TBK1), a crucial kinase that phosphorylates and activates interferon regulatory factor 3 (IRF3).[1][17][18] By inhibiting TBK1, nsp13 prevents the nuclear translocation of IRF3, thereby blocking the transcription of type I interferons.[1][19] More recent evidence suggests nsp13 can also directly interact with IRF3, independent of TBK1, to further antagonize IFN production.[6] This dual mechanism highlights the sophisticated strategy employed by SARS-CoV-2 to evade early immune detection.

Figure 2: Nsp13-mediated antagonism of the host interferon response.

Experimental Protocols

Detailed characterization of nsp13 function and the screening for its inhibitors rely on robust biochemical assays. Below are outlines of common methodologies.

FRET-Based Helicase Assay

This assay measures the unwinding of a dsRNA or dsDNA substrate in real-time.

Principle: A dsDNA/RNA substrate is synthesized with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ-2) on the complementary strand in close proximity. In the double-stranded state, the fluorescence is quenched. Upon unwinding by nsp13, the strands separate, leading to an increase in fluorescence.[8]

Methodology:

-

Substrate Annealing: Anneal the fluorophore- and quencher-labeled oligonucleotides to form the double-stranded substrate.

-

Reaction Setup: In a microplate well, combine the reaction buffer (e.g., 20 mM HEPES pH 7.6, 20 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA), purified nsp13 enzyme, and the compound of interest (for inhibitor screening).

-

Initiation: Start the reaction by adding the FRET substrate and ATP to the mixture.

-

Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial rate of unwinding from the linear phase of the fluorescence curve. For inhibitor studies, determine the IC₅₀ value by plotting the rate of unwinding against a range of inhibitor concentrations.

Malachite Green ATPase Assay

This colorimetric assay quantifies the ATPase activity of nsp13 by measuring the release of inorganic phosphate (Pi).

Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically.[13]

Methodology:

-

Reaction Setup: In a microplate well, combine the reaction buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT), purified nsp13, ATP, and the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

-

Detection: Stop the reaction and detect the released phosphate by adding a malachite green-molybdate reagent.

-

Measurement: After a short incubation at room temperature for color development, measure the absorbance at ~620-650 nm.

-

Data Analysis: Quantify the amount of Pi released using a standard curve generated with known phosphate concentrations. Determine kinetic parameters (Km, kcat) or inhibitor IC₅₀ values.

References

- 1. SARS-CoV-2 viral proteins NSP1 and NSP13 inhibit interferon activation through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for helicase-polymerase coupling in the SARS-CoV-2 replication-transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Nucleic Acid Unwinding by SARS-CoV Helicase | PLOS One [journals.plos.org]

- 6. SARS-CoV-2 NSP13 interacts with host IRF3, blocking antiviral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The stalk domain of SARS-CoV-2 NSP13 is essential for its helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variable Inhibition of DNA Unwinding Rates Catalyzed by the SARS-CoV-2 Helicase Nsp13 by Structurally Distinct Single DNA Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Functions Of SARS-CoV-2 NSP13 Helicase: Replication, Transcription, And Suppression Of Natural Immunity [forbes.com]

- 16. Architecture of a SARS-CoV-2 mini replication and transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SARS-CoV-2 viral proteins NSP1 and NSP13 inhibit interferon activation through distinct mechanisms | PLOS One [journals.plos.org]

- 19. "SARS-CoV-2 viral proteins NSP1 and NSP13 inhibit interferon activation" by Christine Vazquez, Sydnie E Swanson et al. [jdc.jefferson.edu]

Unlocking Antiviral Therapies: A Technical Guide to the Identification of Nsp13 Inhibitor Binding Pockets

For Immediate Release

Shanghai, China – December 8, 2025 – The relentless pursuit of effective antiviral therapeutics against coronaviruses has spotlighted the non-structural protein 13 (nsp13) as a prime target. An essential helicase for viral replication, nsp13's highly conserved nature across various coronaviruses makes it an attractive candidate for the development of broad-spectrum inhibitors.[1][2][3] This technical guide provides an in-depth overview of the key binding pockets identified on nsp13, the methodologies employed for their discovery, and the inhibitors that target them, offering a valuable resource for researchers, scientists, and drug development professionals.

The Landscape of Nsp13 Inhibitor Binding Pockets

Structural and functional studies have revealed several druggable sites on the nsp13 helicase. These pockets are critical for its enzymatic activities, including ATP hydrolysis and RNA unwinding. The primary binding sites that have been the focus of inhibitor development are the ATP-binding site, the nucleic acid-binding channel, and a recently discovered allosteric site.

The ATP-Binding Site: A Primary Target

The ATP-binding site is a well-defined pocket that is essential for the helicase's energy-dependent functions.[1] This site is highly conserved and has been a major focus for virtual screening and drug repurposing efforts.[1][4][5] Key residues within this pocket, such as K288, S289, D374, E375, Q404, and R567, are crucial for ATP hydrolysis and represent key interaction points for potential inhibitors.[1] Several approved drugs and natural compounds have been identified as potential inhibitors targeting this site.

The Nucleic Acid-Binding Channel: Disrupting RNA Engagement

The nucleic acid-binding channel is another critical region for nsp13 function, responsible for gripping and unwinding the viral RNA. This channel presents a larger and more diverse surface for inhibitor binding. Both orthosteric and allosteric inhibitors targeting this region have been investigated.[6] Flavonoids, such as myricetin and quercetin, have been shown to bind within or near this channel, inhibiting the unwinding activity of nsp13.[6][7]

A Novel Allosteric Site: A New Frontier for Inhibition

Recent crystallographic studies have unveiled a conserved allosteric binding site on nsp13.[7] The natural flavonoid myricetin has been shown to bind to this site, which is distinct from the ATP and RNA binding pockets.[7] This discovery opens up new avenues for the development of non-competitive inhibitors that can modulate the helicase's activity without directly competing with its natural substrates. The identification of this site was guided by structural findings and virtual screening, leading to the validation of caffeic acid derivatives as novel inhibitors.[7]

Quantitative Data on Nsp13 Inhibitors

The following tables summarize the quantitative data for various inhibitors targeting different nsp13 binding pockets.

| Inhibitor | Target Site | IC50 (µM) | Assay Type | Reference |

| Cepharanthine | ATP-binding site | 0.4 | NTPase | [6][8] |

| Lumacaftor | ATP-binding site | - | ATPase | [4] |

| Myricetin | Allosteric Site | - | Unwinding & ATPase | [7] |

| Quercetin | Nucleic Acid-binding | - | Unwinding | [6][8] |

| Kaempferol | Nucleic Acid-binding | - | Unwinding | [6][8] |

| Flavanone | Nucleic Acid-binding | - | Unwinding | [6][8] |

| Licoflavone C | Nucleic Acid-binding | - | Unwinding & ATPase | [6][8] |

| Rosmarinic acid | Allosteric Site | 59.31 | Cell-based infection | [7] |

| Chlorogenic acid | Allosteric Site | No significant inhibition | Cell-based infection | [7] |

| FPA-124 | Not specified | - | Helicase | [9] |

| Suramin-related compounds | Not specified | - | Helicase | [9] |

| PF-03715455 | Multiple pockets | - | Unwinding & NTPase | [10] |

Note: "-" indicates that a specific IC50 value was not provided in the referenced literature, although inhibitory activity was confirmed.

Experimental Protocols for Inhibitor Identification and Characterization

A multi-faceted approach combining computational and experimental techniques is crucial for the successful identification and validation of nsp13 inhibitors.

Computational Approaches: In Silico Screening and Pocket Prediction

Virtual Screening: High-throughput virtual screening (HTvS) of large chemical libraries against structural models of nsp13 is a common starting point.[4][5] This involves docking millions of compounds into the identified binding pockets to predict their binding affinity and pose.

Binding Site Prediction: Various computational tools and algorithms are employed to identify and characterize druggable pockets on the protein surface.[11][12] These methods analyze the protein's geometry, physicochemical properties, and conservation to predict potential binding sites.

Caption: Computational workflow for nsp13 inhibitor discovery.

Experimental Validation: From Biochemical Assays to Structural Biology

Protein Expression and Purification: Recombinant nsp13 is expressed in systems like E. coli and purified to homogeneity for use in biochemical and structural studies.

Helicase Activity Assays: A common method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.[9][13] This assay measures the unwinding of a fluorescently labeled double-stranded nucleic acid substrate in real-time.

ATPase Activity Assays: The hydrolysis of ATP by nsp13 can be measured using various methods, including bioluminescence-based assays that quantify the amount of ATP remaining in the reaction.

Structural Biology:

-

X-ray Crystallography: This technique provides high-resolution structures of nsp13 in complex with inhibitors, revealing the precise binding mode and key interactions.[7]

-

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is used to determine the structure of large protein complexes, such as the nsp13 within the replication-transcription complex, providing insights into its interactions with other viral proteins.[14][15]

Caption: Experimental workflow for validating nsp13 inhibitors.

Conclusion

The identification and characterization of inhibitor binding pockets on nsp13 are pivotal for the development of novel antiviral drugs. The ATP-binding site, the nucleic acid-binding channel, and the newly identified allosteric site all represent promising targets. A synergistic approach that integrates computational screening with robust experimental validation is essential for advancing potent and specific nsp13 inhibitors from discovery to clinical application. This guide provides a foundational understanding of the current landscape, empowering researchers to contribute to this critical area of drug discovery.

References

- 1. Potential phytochemical inhibitors of SARS-CoV-2 helicase Nsp13: a molecular docking and dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of allosteric inhibitors for viral helicases - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. In Silico Insights towards the Identification of SARS-CoV-2 NSP13 Helicase Druggable Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug repurposing screen to identify inhibitors of the RNA polymerase (nsp12) and helicase (nsp13) from SARS-CoV-2 replication and transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis for Helicase-Polymerase Coupling in the SARS-CoV-2 Replication-Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ensemble cryo-EM reveals conformational states of the nsp13 helicase in the SARS-CoV-2 helicase replication-transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening for SARS-CoV-2 nsp13 Helicase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies employed in high-throughput screening (HTS) for inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication. The highly conserved nature of nsp13 across coronaviruses makes it a prime target for the development of broad-spectrum antiviral therapeutics.[1][2][3]

The Critical Role of nsp13 in Viral Replication

The SARS-CoV-2 nsp13 is a superfamily 1B (SF1B) helicase with multiple enzymatic functions crucial for the viral life cycle.[4] It utilizes the energy from nucleoside triphosphate (NTP) hydrolysis to unwind double-stranded RNA (dsRNA) and DNA (dsDNA) in the 5' to 3' direction.[4][5] This unwinding activity is indispensable for viral replication, as it resolves RNA secondary structures and dsRNA replication intermediates, allowing the RNA-dependent RNA polymerase (RdRp, nsp12) to synthesize new viral RNA genomes.[6] Nsp13 is a key component of the viral replication-transcription complex (RTC), working in concert with other non-structural proteins to ensure efficient viral propagation.[4][7] Additionally, nsp13 possesses RNA 5'-triphosphatase activity, which is implicated in the capping of viral RNA.[1][4] Given its essential and multifaceted role, inhibiting nsp13 presents a promising strategy to disrupt viral replication.[2][8]

High-Throughput Screening Platforms for nsp13 Inhibitors

Several robust HTS assays have been developed to identify small-molecule inhibitors of nsp13's enzymatic activities. The primary methodologies focus on its helicase (unwinding) and ATPase functions.

Fluorescence Resonance Energy Transfer (FRET)-Based Unwinding Assay

This is the most common HTS approach for monitoring helicase activity.[4][9] It utilizes a nucleic acid substrate (either DNA or RNA) with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., Black Hole Quencher 2, BHQ-2) on the complementary strand.[10] In the double-stranded state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. When nsp13 unwinds the duplex, the strands separate, leading to a significant increase in fluorescence that can be measured over time.[10][11] This method is highly adaptable to HTS formats (384- and 1536-well plates).[4][12]

ATPase Activity Assays

These assays measure the ATP hydrolysis activity of nsp13, which is coupled to its helicase function. Inhibition of ATPase activity is expected to correlate with inhibition of unwinding.

-

Bioluminescence-Based Assay: This method quantifies the amount of ATP remaining in the reaction mixture after incubation with nsp13.[1][13] A luciferase-based reagent (like Kinase-Glo) is added, and the resulting luminescence is proportional to the ATP concentration.[13] Lower luminescence indicates higher nsp13 ATPase activity, while high luminescence suggests inhibition.[1]

-

Colorimetric Assay: This technique measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis.[14] A common method uses a malachite green-molybdate reagent, which forms a colored complex with free phosphate that can be measured by absorbance.[14][15] An increase in color indicates enzyme activity, whereas no color change suggests inhibition.

HTS Campaign Workflow

A typical HTS campaign to discover nsp13 inhibitors follows a multi-step process designed to identify and validate promising compounds from large chemical libraries.[4][12]

-

Assay Development & Miniaturization: The chosen assay (e.g., FRET) is optimized for HTS, including determining optimal enzyme and substrate concentrations, buffer conditions, and incubation times. It is then miniaturized to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[3][12]

-

Primary Screening: A large library of small molecules (often thousands to hundreds of thousands of compounds) is screened at one or two fixed concentrations (e.g., 1.25 µM and 6.25 µM).[4][16] The robustness of the screen is monitored using statistical parameters like the Z'-factor, with values > 0.5 considered excellent.[3][12]

-

Hit Confirmation: Compounds that show significant inhibition in the primary screen ("primary hits") are re-tested under the same conditions to confirm their activity and eliminate false positives.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

-

Orthogonal and Counter-Screens: To rule out assay artifacts (e.g., compound fluorescence interference, non-specific inhibition), hits are validated using a different assay format (an orthogonal assay).[12] For example, a hit from a FRET unwinding assay might be tested in an ATPase assay.[12] Counter-screens are used to assess specificity.

-

Hit-to-Lead and SAR Studies: Promising hits undergo medicinal chemistry efforts to analyze their structure-activity relationships (SAR) and improve their potency, selectivity, and drug-like properties.[17]

Data Presentation

Table 1: Summary of Published HTS Campaigns for SARS-CoV-2 nsp13 Inhibitors

| Assay Type | Library Size | Screening Concentration(s) | Primary Hit Rate | Confirmed Hits (IC50 < 10 µM) | Z'-Factor | Reference |

| FRET-based Unwinding | ~5,000 | 1.25 µM & 6.25 µM | Not specified | 27 compounds with IC50 < 30 µM | Not specified | [4] |

| FRET-based Unwinding | ~650,000 | Not specified | 1.08% (7,009 hits) | 674 | 0.86 ± 0.05 | [12][18] |

| Bioluminescence ATPase | 5,000 | Not specified | Not specified | 6 compounds with IC50 6-50 µM | Not specified | [1][13] |

Table 2: Selected Confirmed Inhibitors of SARS-CoV-2 nsp13 Helicase

| Compound | Inhibition Target | IC50 Value | Assay Type | Reference |

| Repurposed Drugs | ||||

| Suramin-related compounds | Helicase Unwinding | < 30 µM | FRET-based | [4] |

| FPA-124 | Helicase Unwinding | < 30 µM | FRET-based | [4] |

| Lumacaftor | ATPase Activity | ~300 µM | Colorimetric | [14][19] |

| Cepharanthine | ATPase Activity | ~400 µM | Colorimetric | [14][19][20] |

| Natural Compounds | ||||

| Myricetin | Helicase Unwinding | ~2.7 µM | FRET-based | [10] |

| Quercetin | Helicase Unwinding | 6.8 µM | FRET-based | [10] |

| Kaempferol | Helicase Unwinding | 0.6 µM | FRET-based | [10] |

| Licoflavone C | Unwinding & ATPase | 9.9 µM (Unwinding) | FRET & Colorimetric | [10] |

| Tool Compounds | ||||

| SSYA10-001 | Helicase Unwinding | 1.7 µM | FRET-based | [10] |

Experimental Protocols

Protocol 1: FRET-Based Helicase Unwinding Assay (384-well format)

This protocol is a generalized representation based on published methods.[4][21]

-

Substrate Preparation:

-

Synthesize a DNA or RNA substrate consisting of a longer strand (e.g., 35-mer) with a 5' overhang (e.g., 20 nt) and a shorter complementary strand (e.g., 15-mer).

-

Label the 3' end of the shorter strand with a quencher (e.g., BHQ-2) and the 5' end of the longer strand with a fluorophore (e.g., Cy3).

-

Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the duplex substrate.

-

-

Assay Plate Preparation:

-

Dispense 30-50 nL of library compounds (dissolved in DMSO) into a 384-well assay plate.

-

Include wells for positive controls (no enzyme or known inhibitor) and negative controls (DMSO only).

-

-

Reaction Execution:

-

Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 2.5 mM MgCl2, 2 mM ATP, 0.05% BSA).[3]

-

Dispense a solution of recombinant nsp13 protein in assay buffer into the wells containing the compounds.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.[4]

-

Initiate the reaction by adding the FRET-labeled nucleic acid substrate to all wells. The final concentration of nsp13 might be around 0.075 nM and substrate around 100 nM.[3]

-

-

Data Acquisition:

Protocol 2: Malachite Green Colorimetric ATPase Assay (96-well format)

This protocol is a generalized representation based on published methods.[14]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[14]

-

Prepare the malachite green/ammonium molybdate (AM/MG) colorimetric reagent.

-

-

Assay Plate Preparation:

-

Add varying concentrations of inhibitor compounds to the wells of a 96-well plate.

-

-

Reaction Execution:

-

Signal Development and Detection:

-

Stop the reaction and develop the color by adding a larger volume (e.g., 80 µL) of the AM/MG reagent to each well.[14]

-

Incubate at room temperature for 5-10 minutes to allow the color to stabilize.[14][21]

-

Measure the absorbance at ~650 nm using a microplate reader.[21] The absorbance is directly proportional to the amount of phosphate released.

-

Conclusion

High-throughput screening has proven to be an effective strategy for the discovery of novel inhibitors targeting the SARS-CoV-2 nsp13 helicase. Robust and scalable platforms, particularly FRET-based unwinding assays, have enabled the screening of vast chemical libraries, leading to the identification of multiple hit compounds.[12][18] The continued application of these HTS techniques, coupled with downstream validation and medicinal chemistry, is critical for developing potent and specific nsp13 inhibitors. Such efforts hold the potential to yield not only effective treatments for COVID-19 but also pan-coronavirus therapeutics to combat future outbreaks.

References

- 1. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Coronavirus helicase in replication – ScienceOpen [scienceopen.com]

- 3. High Throughput Screening for SARS-CoV-2 Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical analysis of SARS-CoV-2 Nsp13 helicase implicated in COVID-19 and factors that regulate its catalytic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. High throughput screening for SARS-CoV-2 helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Helicase inhibitors for SARS-CoV-2 NSP13 – openlabnotebooks.org [openlabnotebooks.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

Natural Compounds as Inhibitors of SARS-CoV-2 Nsp13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an intensive global search for effective antiviral therapies. Among the promising drug targets within the viral machinery is the non-structural protein 13 (nsp13), a helicase essential for viral replication. Nsp13's dual enzymatic activities of RNA unwinding and 5'-triphosphatase make it a critical component of the viral replication and transcription complex.[1][2][3][4][5][6] This guide provides an in-depth technical overview of natural compounds that have been identified as inhibitors of SARS-CoV-2 nsp13, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction to SARS-CoV-2 Nsp13 as a Drug Target

SARS-CoV-2 nsp13 is a highly conserved protein among coronaviruses, belonging to the helicase superfamily 1B.[2] Its primary function is to unwind double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5' to 3' direction, a process fueled by the hydrolysis of nucleoside triphosphates (NTPs). This activity is vital for separating the viral RNA strands during replication. Given its essential role, inhibiting nsp13 presents a viable strategy for disrupting the viral life cycle. Natural products, with their vast structural diversity, have emerged as a promising source of potential nsp13 inhibitors.

Quantitative Analysis of Natural Compound Inhibitors

Several studies have identified and quantified the inhibitory potential of various natural compounds against SARS-CoV-2 nsp13. Flavonoids, in particular, have demonstrated significant inhibitory effects on the helicase's unwinding activity.[1][2] The following tables summarize the key quantitative data from in vitro and in silico screening efforts.

Table 1: Inhibitory Activity of Natural Compounds on SARS-CoV-2 Nsp13 Unwinding Activity

| Compound | Class | IC50 (nM) | Source |

| Myricetin | Flavonoid | 160 | [1] |

| Quercetin | Flavonoid | 230 | [1] |

| Kaempferol | Flavonoid | 380 | [1] |

| Flavanone | Flavonoid | 830 | [1] |

| Licoflavone C | Flavonoid | 2,700 | [1] |

| Baicalein | Flavonoid | 1,100 | [1] |

| Flavanone-7-glucoside | Flavonoid | 4,200 | [1] |

| SSYA10-001 (Control) | - | 46 | [1][2] |

Table 2: Inhibitory Activity of Natural Compounds on SARS-CoV-2 Nsp13 ATPase Activity

| Compound | Class | IC50 (μM) | Source |

| Licoflavone C | Flavonoid | 14.3 | [1] |

| Cepharanthine | Alkaloid | 400 | [2][7][8] |

| Myricetin | Flavonoid | > 30 | [1] |

| Quercetin | Flavonoid | > 30 | [1] |

| Kaempferol | Flavonoid | > 30 | [1] |

| Flavanone | Flavonoid | > 30 | [1] |

Experimental Protocols for Nsp13 Inhibition Assays

The identification and characterization of nsp13 inhibitors rely on robust biochemical assays. The following sections detail the methodologies for the key experiments cited in the literature.

Nsp13 Unwinding Assay

A fluorescence-based assay is commonly used to measure the helicase unwinding activity of nsp13.[2]

-

Principle: This assay utilizes a forked double-stranded DNA (dsDNA) substrate. One strand is labeled with a fluorescent dye (e.g., Cy3), and the other strand has a quencher molecule (e.g., BHQ-2) at the corresponding position. In its double-stranded form, the fluorescence is quenched. Upon unwinding by nsp13, the strands separate, leading to an increase in fluorescence signal.

-

Substrate: A forked dsDNA substrate with single-stranded overhangs at one end is typically used.[2]

-

Reaction Conditions:

-

Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[7]

-

Enzyme: Purified recombinant SARS-CoV-2 nsp13 (e.g., 150 nM).[7]

-

Substrate Concentration: Determined based on kinetic characterization (e.g., around the Km for the DNA substrate).

-

ATP: Present in excess (e.g., 0.25 mM) to fuel the helicase activity.[7]

-

Inhibitors: Tested at various concentrations.

-

-

Procedure:

-

Nsp13 is incubated with the test compound in the reaction buffer.

-

The unwinding reaction is initiated by the addition of the dsDNA substrate and ATP.

-

The fluorescence intensity is monitored over time at a specific temperature (e.g., 37°C).

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Nsp13 ATPase Assay

The ATPase activity of nsp13 is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method is the malachite green assay.[1][7][8]

-

Principle: This colorimetric assay is based on the formation of a green complex between molybdate, malachite green, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is proportional to the amount of Pi produced.

-

Reaction Conditions:

-

Procedure:

-

Nsp13, ATP, and the test compound are incubated together in the reaction buffer at 37°C for a defined period (e.g., 20 minutes).[7]

-

The reaction is stopped, and the malachite green reagent is added.

-

After a short incubation at room temperature for color development, the absorbance is measured (e.g., at 620-640 nm).

-

A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released.

-

IC50 values are calculated from the dose-response curves.

-

Visualization of Workflows and Mechanisms

Experimental Workflow for Nsp13 Inhibitor Screening

The following diagram illustrates a typical workflow for the identification and characterization of natural compounds as SARS-CoV-2 nsp13 inhibitors.

Caption: Workflow for identifying and characterizing nsp13 inhibitors.

Proposed Mechanism of Nsp13 Inhibition by Flavonoids

Computational studies and kinetic analyses suggest that many of the identified flavonoid inhibitors act as non-competitive inhibitors with respect to ATP.[1][2][3][4][5] This indicates that they do not bind to the ATP-binding site but rather to an allosteric site on the enzyme. Binding to this allosteric site is thought to induce a conformational change in nsp13 that impairs its catalytic activity.

Caption: Allosteric inhibition of nsp13 by natural compounds.

Conclusion and Future Directions

Natural compounds, particularly flavonoids, represent a promising avenue for the development of novel SARS-CoV-2 nsp13 inhibitors. The data presented herein highlights several potent inhibitors of nsp13's unwinding activity. However, it is noteworthy that many of these compounds did not show significant inhibition of the ATPase activity, suggesting a specific interference with the helicase function.[1] Furthermore, the in vitro antiviral activity of these compounds in cell-based assays has been limited, indicating potential challenges with cell permeability or metabolic stability.[6]

Future research should focus on:

-

Lead Optimization: Modifying the structure of promising natural compounds to improve their antiviral efficacy and pharmacokinetic properties.

-

Combination Therapy: Investigating the synergistic effects of nsp13 inhibitors with other antiviral agents that target different viral proteins.

-

Exploration of Diverse Natural Sources: Continuing to screen a wider range of natural product libraries to identify novel scaffolds for nsp13 inhibition.

The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of effective antiviral therapies against SARS-CoV-2 and other emerging coronaviruses.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

Fragment-Based Screening for SARS-CoV-2 nsp13 Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fragment-based screening approaches to identify ligands for the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication and a promising target for antiviral drug development.[1][2][3] This document details the experimental protocols for key screening and validation techniques, presents available quantitative data for nsp13 inhibitors, and visualizes the experimental workflows.

Introduction to SARS-CoV-2 nsp13 as a Drug Target

The SARS-CoV-2 nsp13 is a highly conserved helicase within the coronavirus family, playing a crucial role in the viral replication-transcription complex by unwinding double-stranded RNA and DNA.[1][4] Its essential function and high degree of conservation make it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][2][3] Fragment-based drug discovery (FBDD) is a powerful strategy to identify small molecule starting points that can be optimized into potent inhibitors. This guide focuses on the application of FBDD to nsp13.

Data Presentation: Ligand Binding and Inhibition

Fragment-based screening campaigns typically identify low-affinity binders that serve as starting points for medicinal chemistry efforts. While a large-scale crystallographic screen of nsp13 successfully identified 65 fragment hits, the initial binding affinities were too low for precise quantitative measurement.[2][5][6] However, subsequent studies and screens of other compound libraries have identified more potent inhibitors of nsp13's helicase and ATPase activities. The following tables summarize the available quantitative data for these inhibitors.

Table 1: Inhibition of SARS-CoV-2 nsp13 Helicase Activity by Natural Compounds [7][8]

| Compound | Type | IC50 (Unwinding Assay) | IC50 (ATPase Assay) |

| Flavanone | Flavonoid | Nanomolar range | - |

| Kaempferol | Flavonoid | Nanomolar range | - |

| Myricetin | Flavonoid | Nanomolar range | > 30 µM |

| Quercetin | Flavonoid | Nanomolar range | > 30 µM |

| Baicalein | Flavonoid | Low micromolar range | > 30 µM |

| Flavanone-7-glucoside | Flavonoid | Low micromolar range | - |

| Licoflavone C | Flavonoid | Low micromolar range | 2.5 ± 0.3 µM |

| SSYA10-001 | Control Inhibitor | 46 nM | - |

Table 2: Inhibition of SARS-CoV-2 nsp13 ATPase Activity by Repurposed Drugs [9][10]

| Compound | Original Use | Estimated IC50 (ATPase Assay) |

| Lumacaftor | Cystic fibrosis treatment | 0.3 mM |

| Cepharanthine | Anti-inflammatory | 0.4 mM |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the key experimental techniques used in the fragment-based screening and validation of nsp13 ligands.

Crystallographic Fragment Screening

This protocol is based on the successful screen conducted at the Diamond Light Source's XChem facility.[1][3]

a. Protein Purification and Crystallization:

-

SARS-CoV-2 nsp13 is expressed in E. coli and purified using affinity and size-exclusion chromatography.[4]

-

Crystals of apo-nsp13 are grown using sitting-drop vapor diffusion.

b. Fragment Soaking:

-

A library of fragments is soaked into the apo-nsp13 crystals.

-

Typically, crystals are transferred to a solution containing a high concentration of the fragment (e.g., 50 mM) for a short incubation period.

c. X-ray Diffraction Data Collection:

-

Soaked crystals are cryo-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline.

d. Data Processing and Hit Identification:

-

The diffraction data are processed to solve the crystal structure.

-

Electron density maps are inspected for the presence of bound fragments. Automated pipelines are often used for initial hit identification.

Helicase Activity Assay (FRET-based)

This fluorescence resonance energy transfer (FRET)-based assay is a common method to measure the unwinding activity of helicases.

a. Substrate Preparation:

-

A forked DNA or RNA substrate is prepared by annealing two oligonucleotides.

-

One strand is labeled with a fluorophore (e.g., Cy3), and the other with a quencher (e.g., BHQ-2) at their 5' and 3' ends, respectively, such that the fluorophore is quenched when the duplex is formed.

b. Reaction Mixture:

-

The reaction buffer typically contains 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 2 mM ATP, and 0.1 mg/mL BSA.

-

Nsp13 protein is added to the reaction mixture at a final concentration in the nanomolar range.

c. Measurement:

-

The reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence, resulting from the separation of the fluorophore and quencher strands by nsp13, is monitored over time using a plate reader.

-

The initial rate of the reaction is calculated to determine the helicase activity.

Surface Plasmon Resonance (SPR) for Binding Analysis (General Protocol)

While a specific, detailed protocol for nsp13 fragment screening via SPR is not available in the cited literature, a general protocol for analyzing protein-ligand interactions is provided here.

a. Chip Preparation:

-

A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Nsp13 is immobilized on the chip surface via amine coupling.

b. Analyte Injection:

-

A series of concentrations of the fragment (analyte) are prepared in a suitable running buffer.

-

The fragment solutions are injected over the chip surface.

c. Data Acquisition and Analysis:

-

The change in the refractive index at the chip surface, which is proportional to the binding of the fragment to the immobilized nsp13, is measured in real-time.

-

The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

ThermoFluor (Differential Scanning Fluorimetry) Assay (General Protocol)

The ThermoFluor assay assesses the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

a. Sample Preparation:

-

A reaction mixture is prepared containing purified nsp13 protein (typically at a concentration of 2-5 µM) in a suitable buffer.

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the mixture.

-

The fragment of interest is added to the experimental wells.

b. Thermal Denaturation:

-

The samples are heated in a real-time PCR machine with a temperature gradient (e.g., from 25°C to 95°C).

c. Data Analysis:

-

The fluorescence is measured at each temperature point. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

-

The melting temperature (Tm) is determined by fitting the fluorescence curve. A significant shift in Tm in the presence of a fragment indicates a binding event.

NMR Spectroscopy for Fragment Screening (General Protocol)

NMR spectroscopy is a powerful technique for detecting weak fragment binding and mapping the binding site on the protein.

a. Protein Preparation:

-

Isotopically labeled (¹⁵N or ¹³C) nsp13 is required for protein-observed NMR experiments. The protein is purified and prepared in a suitable NMR buffer.

b. NMR Data Acquisition:

-

A reference ¹H-¹⁵N HSQC spectrum of the protein alone is acquired.

-

Spectra are then acquired for the protein in the presence of individual fragments or fragment cocktails.

c. Hit Identification and Validation:

-

Binding of a fragment to the protein results in chemical shift perturbations (CSPs) or line broadening of the signals from the amino acid residues at the binding site.

-

By analyzing the changes in the HSQC spectrum, fragments that bind to nsp13 can be identified.

-

Titration experiments, where the concentration of the fragment is varied, can be used to determine the binding affinity (Kd) and map the binding site more precisely.[11][12][13]

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows for fragment-based screening of SARS-CoV-2 nsp13.

Caption: Workflow for crystallographic fragment-based screening of SARS-CoV-2 nsp13.

Caption: Logical progression of a fragment-based drug discovery campaign targeting nsp13.

References

- 1. Structure and X-ray Fragment screening of SARS-Cov-2 helicase (Nsp13) – openlabnotebooks.org [openlabnotebooks.org]

- 2. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diamond.ac.uk [diamond.ac.uk]

- 4. Drug repurposing screen to identify inhibitors of the RNA polymerase (nsp12) and helicase (nsp13) from SARS-CoV-2 replication and transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cellular Assays Targeting SARS-CoV-2 Nsp13

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and propagation. Among these, the non-structural protein 13 (nsp13) is a crucial enzyme with both helicase and nucleotide triphosphatase (NTPase) activities, essential for unwinding the viral RNA genome.[1][2][3] Its high degree of conservation among coronaviruses makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][4][5] This document provides detailed application notes and protocols for cellular and biochemical assays designed to identify and characterize inhibitors of SARS-CoV-2 nsp13.

Overview of Nsp13 and its Function

SARS-CoV-2 nsp13 is a superfamily 1B (SF1B) helicase that unwinds double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5' to 3' direction, a process fueled by the hydrolysis of ATP.[2][4][6] This helicase activity is a key component of the viral replication-transcription complex (RTC).[4] Nsp13 also possesses an RNA 5'-triphosphatase activity, which is implicated in the capping of the viral RNA. Given its indispensable role in the viral life cycle, inhibiting nsp13 presents a promising strategy for antiviral drug development.[4]

Key Cellular and Biochemical Assays for Nsp13 Inhibitor Screening

Several robust assays have been developed to screen for and characterize inhibitors of nsp13's enzymatic activities. The primary methods include Fluorescence Resonance Energy Transfer (FRET)-based helicase assays, ATPase activity assays, and cell-based viral replication assays.

FRET-Based Helicase Unwinding Assay

This high-throughput assay directly measures the unwinding activity of nsp13. It utilizes a nucleic acid substrate with a fluorophore and a quencher on opposite strands. When the substrate is in a double-stranded form, the quencher is in close proximity to the fluorophore, resulting in a low fluorescence signal. Upon unwinding by nsp13, the strands separate, leading to an increase in fluorescence.[4]

Experimental Workflow:

Caption: Workflow for a FRET-based nsp13 helicase unwinding assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.6), 20 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA.[1]

-

Nsp13 Enzyme: Purified recombinant SARS-CoV-2 nsp13 diluted in assay buffer to the desired concentration (e.g., 5 nM).[1]

-

FRET Substrate: A dsDNA or dsRNA substrate with a 5' overhang, labeled with a fluorophore (e.g., Cy3) and a quencher (e.g., BHQ-2) on complementary strands.[4] A typical substrate consists of a 35-nucleotide strand hybridized to a 15-nucleotide complementary strand, leaving a 20-nucleotide 5' overhang.[4]

-

Competitor Strand: An unlabeled oligonucleotide complementary to the fluorophore-labeled strand to prevent re-annealing.[1]

-

Test Compounds: Serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense test compounds to the assay plate.

-

Add purified nsp13 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]

-

Initiate the reaction by adding the FRET substrate solution containing 100 µM ATP.[1]

-

Immediately begin kinetic fluorescence readings using a plate reader (e.g., excitation at 530 nm and emission at 570 nm) at regular intervals (e.g., every 60-90 seconds) for up to 60 minutes.[1][4]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 values by fitting the dose-response curves using a nonlinear regression model.

-

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of nsp13, which is coupled to its helicase function. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi) using a malachite green-based reagent.[5][7]

Experimental Workflow:

Caption: Workflow for a colorimetric nsp13 ATPase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[7]

-

Nsp13 Enzyme: Purified recombinant SARS-CoV-2 nsp13 diluted in reaction buffer (e.g., 150 nM).[7]

-

ATP Solution: 0.25 mM ATP in reaction buffer.[7]

-

Test Compounds: Serially diluted in DMSO and then in reaction buffer.

-

Malachite Green Reagent: A solution of malachite green and ammonium molybdate.

-

-

Assay Procedure (96-well plate format):

-

In a 96-well plate, prepare 20 µL reaction mixtures containing the reaction buffer, nsp13 enzyme, and various concentrations of the inhibitor.[7]

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for 20 minutes.[7]

-

Stop the reaction by adding 80 µL of the malachite green reagent.[7]

-

Incubate at room temperature for 5 minutes to allow for color development.[7]

-

Measure the absorbance at a wavelength between 620-650 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Normalize the data and determine the IC50 values for the inhibitors.

-

Cell-Based SARS-CoV-2 Replication Assay

This assay evaluates the antiviral activity of the compounds in a cellular context, providing a more physiologically relevant assessment. It typically involves infecting permissive cells (e.g., Vero E6) with SARS-CoV-2 in the presence of the test compounds and then quantifying the extent of viral replication.

Experimental Workflow:

Caption: Workflow for a cell-based SARS-CoV-2 replication assay.

Detailed Protocol:

-

Cell Preparation:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 10,000 cells/well).[8]

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Compound Treatment and Infection:

-

The next day, treat the cells with serial dilutions of the test compounds.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C.[8]